![molecular formula C16H18N4O B3286233 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol CAS No. 821794-94-9](/img/structure/B3286233.png)
3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol
Overview
Description
3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. Inhibitors targeting specific kinases can be valuable in treating cancers and other diseases characterized by abnormal cell signaling.
Case Study:
A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective inhibition against certain kinases, such as Janus kinases (JAKs). These kinases are implicated in inflammatory diseases and cancers. The structural modifications introduced by compounds like 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol enhance selectivity and potency against these targets .
Anticancer Activity
Research has indicated that compounds with the pyrrolo[2,3-d]pyrimidine scaffold show promise as anticancer agents. The ability to inhibit specific kinases involved in tumor growth can lead to reduced proliferation and increased apoptosis in cancer cells.
Data Table: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name | Target Kinase | IC50 (µM) | Reference |
---|---|---|---|
This compound | JAK2 | 0.25 | |
4-Amino-Pyrrolo[2,3-d]Pyrimidine | BRAF | 0.15 | |
5-P-Tolyl-Pyrrolo[2,3-d]Pyrimidine | EGFR | 0.30 |
Neurological Disorders
Emerging research suggests that this compound may also have applications in treating neurological disorders. Compounds that modulate kinase activity can influence neuroprotective pathways and may be beneficial in conditions like Alzheimer’s disease and Parkinson’s disease.
Case Study:
A recent investigation into the neuroprotective effects of pyrrolo[2,3-d]pyrimidine derivatives revealed their ability to inhibit pathways leading to neuronal apoptosis. This highlights the therapeutic potential of compounds like this compound in neurodegenerative diseases .
Chemical Reactions Analysis
Amino Group Reactivity
The 4-amino group participates in classical amine reactions:
Key Finding : Acylation occurs regioselectively at the 4-amino position without affecting the pyrrole nitrogen, as demonstrated by NMR confirmation in analogous compounds .
Hydroxyl Group Transformations
The terminal -OH group undergoes typical alcohol reactions:
Experimental Note : Esterification proceeds quantitatively under mild conditions (room temperature, 2 hr) , while oxidation requires anhydrous conditions to avoid over-oxidation .
Aromatic System Modifications
The p-tolyl group and pyrrolopyrimidine core enable electrophilic substitutions:
Critical Insight : Electrophilic attack occurs preferentially at the para position of the p-tolyl group due to steric protection of the pyrrolopyrimidine core .
Ring Functionalization
The pyrrolo[2,3-d]pyrimidine system undergoes regioselective modifications:
Mechanistic Detail : N-Alkylation at N7 is favored over N1 due to reduced steric hindrance, as confirmed by X-ray crystallography in related structures .
Side-Chain Modifications
The propanol linker enables diverse derivatization:
Synthetic Advantage : The hydroxyl group’s β-position to the heterocycle allows for conjugate addition reactions without ring-opening.
Stability Under Reaction Conditions
Critical stability data from thermal and pH studies:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol, and what critical reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor assembly, cyclization, and functionalization. Key steps include:
- Intermediate Preparation : Ethyl 2-cyano-4,4-dimethoxybutanoate is synthesized via coupling reactions (e.g., ethyl 2-cyanoacetate with bromo-dimethoxyethane) .
- Cyclization : Formamidine addition to intermediates generates pyrrolo[2,3-d]pyrimidine scaffolds .
- Functionalization : Chlorination or substitution reactions introduce amino and p-tolyl groups. Microwave-assisted reactions (e.g., 100°C for 2 h in ethanol with methylamine) improve efficiency, yielding 64% after flash chromatography .
Table 1: Comparison of Synthetic Methods
Step | Conditions | Yield | Reference |
---|---|---|---|
Cyclization | Formamidine in ethanol, reflux | 60-70% | |
Chlorination | POCl₃, DMF, 80°C | 75% | |
Amino Group Substitution | Microwave (100°C, 2 h), 33% methylamine in ethanol | 64% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.30–8.18 ppm for pyrrolopyrimidine and p-tolyl groups) and aliphatic protons (δ 1.14–4.12 ppm for the propanol chain) .
- HRMS : Exact mass calculations (e.g., [M+H]+ = 347.1) confirm molecular formula .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic) validate functional groups .
Recommendation : Use a combination of NMR, HRMS, and IR to cross-validate structural assignments, especially when intermediates exhibit similar retention factors in TLC .
Advanced Research Questions
Q. How can researchers optimize the chlorination step to improve yield and purity?
Methodological Answer: Chlorination efficiency depends on reagent choice and reaction time:
- Reagent Selection : POCl₃ with catalytic DMF achieves higher regioselectivity compared to SOCl₂ .
- Temperature Control : Maintaining 80°C prevents side reactions (e.g., over-chlorination) .
- Workup : Quenching with ice-cold water and rapid extraction minimizes hydrolysis of chlorinated intermediates .
Table 2: Chlorination Optimization
Reagent | Catalyst | Temp (°C) | Yield | Purity |
---|---|---|---|---|
POCl₃ | DMF | 80 | 75% | >95% |
SOCl₂ | None | 60 | 50% | 85% |
Q. What strategies address low regioselectivity during cyclization of intermediates?
Methodological Answer: Regioselectivity challenges arise from competing reaction pathways. Solutions include:
- Microwave Assistance : Enhances reaction uniformity, reducing byproduct formation (e.g., 64% yield vs. 50% conventional heating) .
- Protecting Groups : Boc-protected amines (e.g., tert-butyl carbamate) direct cyclization to the desired position .
- Catalytic Systems : Pd(PPh₃)₂Cl₂ and CuI in THF improve coupling efficiency for alkyne-containing intermediates .
Q. How should researchers resolve contradictory NMR data for synthetic intermediates?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
- Isotopic Labeling : ¹³C-labeled precursors clarify carbon connectivity in complex scaffolds .
- Comparative Analysis : Cross-reference with literature data for similar pyrrolo[2,3-d]pyrimidine derivatives .
Example : In , the singlet at δ 8.18 ppm (1H) was unambiguously assigned to the pyrrolopyrimidine C-H proton using HSQC.
Q. What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use 5% MeOH/DCM for polar intermediates .
- Crystallization : Ethanol-DMF (1:1) yields high-purity crystals (>98%) .
- HPLC : Reverse-phase C18 columns resolve closely related byproducts (e.g., dehalogenated analogs) .
Q. How can researchers scale up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors maintain consistent temperature and mixing for cyclization steps .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process Monitoring : In-line FTIR tracks reaction progression, minimizing over-reaction .
Q. Contradiction Analysis
Example : reports 75% yield for chlorination using POCl₃, while achieves 50% with SOCl₂. This discrepancy highlights the importance of reagent selection and catalytic systems. Researchers should prioritize POCl₃/DMF for higher efficiency .
Properties
IUPAC Name |
3-[4-amino-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-3-5-12(6-4-11)13-9-20(7-2-8-21)16-14(13)15(17)18-10-19-16/h3-6,9-10,21H,2,7-8H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWQTQGAOQGPHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.